molecular formula C14H8F3NO B597341 3-[4-(Trifluoromethoxy)phenyl]benzonitrile CAS No. 1334721-50-4

3-[4-(Trifluoromethoxy)phenyl]benzonitrile

Cat. No. B597341
M. Wt: 263.219
InChI Key: MNCADGADQJACCW-UHFFFAOYSA-N
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Description

“3-[4-(Trifluoromethoxy)phenyl]benzonitrile” is a chemical compound with the CAS Number: 1334721-50-4 . It has a molecular weight of 263.22 and its IUPAC name is 4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carbonitrile .


Molecular Structure Analysis

The InChI code for “3-[4-(Trifluoromethoxy)phenyl]benzonitrile” is 1S/C14H8F3NO/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-(Trifluoromethoxy)phenyl]benzonitrile” include a molecular weight of 263.22 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.

Scientific Research Applications

Organic Synthesis and Material Science

  • Compounds similar to 3-[4-(Trifluoromethoxy)phenyl]benzonitrile are used as intermediates in the synthesis of more complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the critical role of such compounds in drug synthesis (Yanan Qiu et al., 2009).

Photodynamic Therapy and OLEDs

  • The use of benzoxaboroles and BODIPY-based materials in organic light-emitting diodes (OLEDs) highlights the potential of trifluoromethyl-substituted compounds in electronics and therapeutic applications. These compounds show significant utility in sensors, photovoltaics, and as active materials in OLED devices, suggesting that similar functionalities could be explored with 3-[4-(Trifluoromethoxy)phenyl]benzonitrile (Agnieszka Adamczyk-Woźniak et al., 2009); (B. Squeo & M. Pasini, 2020).

Pharmacology and Drug Design

  • Trifluoromethyl groups, such as those in 3-[4-(Trifluoromethoxy)phenyl]benzonitrile, are widely used in medicinal chemistry to improve pharmacodynamic and pharmacokinetic properties of drug candidates. This indicates the compound's potential in the design and development of new therapeutic agents, especially in antitubercular drug design (Sidharth Thomas, 1969).

Future Directions

A related compound, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles, has shown promising results in the field of electrochromic devices . This suggests that “3-[4-(Trifluoromethoxy)phenyl]benzonitrile” and similar compounds could have potential applications in this area.

properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCADGADQJACCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738165
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethoxy)phenyl]benzonitrile

CAS RN

1334721-50-4
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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